Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone
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Overview
Description
Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone is a heterocyclic compound that features a pyridine ring attached to a sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone typically involves the reaction of pyridine derivatives with sulfanone precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to sulfides.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl derivatives: Compounds with similar pyridine structures, such as pyridin-2-yl amides and pyridin-2-yl pyrimidines.
Sulfanone derivatives: Compounds containing sulfanone groups, such as sulfoxides and sulfones.
Uniqueness
Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone is unique due to its combination of a pyridine ring and a sulfanone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
ethyl-imino-oxo-pyridin-2-yl-λ6-sulfane |
InChI |
InChI=1S/C7H10N2OS/c1-2-11(8,10)7-5-3-4-6-9-7/h3-6,8H,2H2,1H3 |
InChI Key |
ULEXWENYEIDYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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